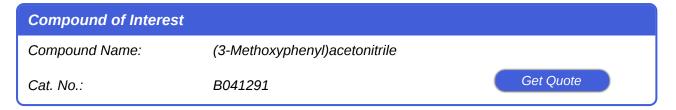


Solubility Profile of (3-Methoxyphenyl)acetonitrile in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents as a clear, colorless to slightly yellow liquid.[1][2] Understanding its solubility in a range of organic solvents is critical for its application in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility characteristics of (3-Methoxyphenyl)acetonitrile, including its physical properties, qualitative and estimated quantitative solubility data in common organic solvents, and a detailed experimental protocol for solubility determination.

Introduction

(3-Methoxyphenyl)acetonitrile, also known as 3-methoxybenzyl cyanide, is a nitrile compound with the chemical formula C₉H₉NO.[1][2] Its molecular structure, featuring a methoxy-substituted phenyl ring and a nitrile group, governs its physical and chemical properties, including its solubility. The polarity induced by the nitrile and methoxy groups, combined with the largely nonpolar aromatic ring, allows for its miscibility with a variety of organic solvents. This document outlines the available solubility data and provides a standardized methodology for its empirical determination.



Physicochemical Properties

A summary of the key physicochemical properties of **(3-Methoxyphenyl)acetonitrile** is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of (3-Methoxyphenyl)acetonitrile

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO	[1][2]
Molecular Weight	147.17 g/mol	[3][4]
Appearance	Clear colorless to slightly yellow liquid	[1][2]
Melting Point	8 °C	[1][2]
Boiling Point	164-165 °C at 20 mmHg	[2][3]
Density	1.054 g/mL at 25 °C	[1][3]
Water Solubility	Insoluble	[1][2]

Solubility Data

While specific quantitative solubility data for **(3-Methoxyphenyl)acetonitrile** in a wide range of organic solvents is not extensively reported in peer-reviewed literature, qualitative information indicates its solubility in chloroform and methanol.[1][2] Based on the principle of "like dissolves like," its solubility in other common organic solvents can be inferred. A table of qualitative and estimated quantitative solubility is provided below (Table 2).

Disclaimer: The quantitative values in Table 2 are estimates based on the compound's structure and general solubility principles. For precise applications, experimental verification is strongly recommended.

Table 2: Solubility of **(3-Methoxyphenyl)acetonitrile** in Common Organic Solvents at Ambient Temperature



Solvent	Polarity Index	Qualitative Solubility	Estimated Quantitative Solubility (g/100 mL)
Hexane	0.1	Sparingly Soluble	< 1
Toluene	2.4	Soluble	> 10
Dichloromethane	3.1	Very Soluble	> 30
Chloroform	4.1	Very Soluble	> 30
Ethyl Acetate	4.4	Soluble	> 10
Acetone	5.1	Very Soluble	> 30
Ethanol	5.2	Soluble	> 10
Methanol	6.6	Soluble	> 10
Water	10.2	Insoluble	< 0.1

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **(3-Methoxyphenyl)acetonitrile** in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Equipment

- (3-Methoxyphenyl)acetonitrile (99%+ purity)
- Selected organic solvent (analytical grade)
- Analytical balance (± 0.1 mg)
- · Thermostatically controlled shaker bath
- Vials with screw caps
- Syringe filters (0.45 μm)



- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
- · Volumetric flasks and pipettes

4.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of (3-Methoxyphenyl)acetonitrile to a series of vials.
 - Add a known volume of the selected organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
 - Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solute to settle.
 - Carefully withdraw a sample from the supernatant of each vial using a syringe.
 - Immediately filter the sample through a 0.45 μm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
- Analysis:
 - Accurately weigh the filtered sample.
 - Dilute the sample with a known volume of the solvent.

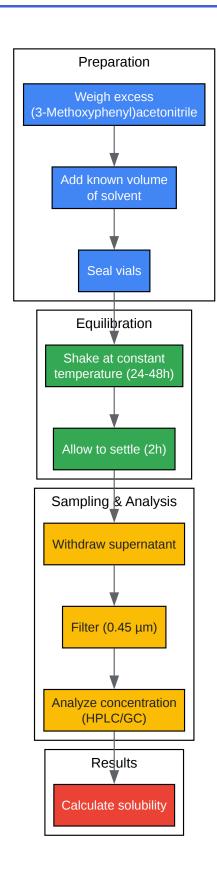


- Analyze the concentration of (3-Methoxyphenyl)acetonitrile in the diluted sample using a calibrated HPLC or GC method.
- Calculation of Solubility:
 - From the concentration obtained from the analysis and the dilution factor, calculate the original concentration of the saturated solution.
 - Express the solubility in desired units (e.g., g/100 mL, mol/L).

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for solubility determination can be visualized as a workflow diagram.





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Caption: Experimental workflow for determining the solubility of (3-Methoxyphenyl)acetonitrile.

Conclusion

While quantitative solubility data for **(3-Methoxyphenyl)acetonitrile** remains to be fully characterized in the scientific literature, its physicochemical properties suggest good solubility in a range of common organic solvents, with the exception of highly nonpolar alkanes and water. The provided experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific needs. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

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